molecular formula C7H14ClNO3 B6191972 methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride CAS No. 2648851-87-8

methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride

Cat. No. B6191972
CAS RN: 2648851-87-8
M. Wt: 195.6
InChI Key:
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Description

Methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride, also known as Methyl-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride or Methyl-AHCP-HCl, is a synthetic compound with a variety of applications in scientific research. It is a cyclic amino acid derivative with a unique structure and a wide range of potential uses.

Scientific Research Applications

Methyl-AHCP-HCl has been used in a variety of scientific research applications. It has been used as a ligand for the study of metal-ion binding, as a substrate for the study of enzymes, and as a tool for the study of membrane transport processes. It has also been used in the study of cell signaling pathways, as a model compound for the study of drug-receptor interactions, and as a tool for the study of neurodegenerative diseases.

Mechanism of Action

Methyl-AHCP-HCl is believed to act by binding to specific receptors in the body, such as those involved in the regulation of ion channels, or by modulating the activity of enzymes or other proteins. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
Methyl-AHCP-HCl has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, anti-oxidative, and neuroprotective effects. It has also been shown to have an inhibitory effect on the growth of cancer cells, as well as a protective effect against cell death induced by oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl-AHCP-HCl has several advantages for use in laboratory experiments. It is highly soluble in water and other solvents, making it easy to work with. It is also relatively stable, with a long shelf-life. However, it can be toxic at high concentrations, and should be handled with caution.

Future Directions

Methyl-AHCP-HCl has potential for use in a variety of future applications. It may be useful in the development of novel drugs for the treatment of neurodegenerative diseases, as well as for the treatment of cancer and other diseases. It may also be useful in the development of new imaging agents for use in medical diagnostics. Additionally, it may be useful in the development of new materials, such as polymers and biomaterials. Finally, it may be useful in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance.

Synthesis Methods

Methyl-AHCP-HCl can be synthesized through a sequence of reactions starting with the condensation of cyclopentanone and ethyl chloroformate. The resulting compound is then treated with ammonia and hydrochloric acid, yielding the desired product. The reaction is highly efficient, with a yield of up to 97%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride involves the protection of the hydroxyl and amino groups, followed by the addition of the carboxylate group and subsequent deprotection. The final step involves the addition of the methyl group and formation of the hydrochloride salt.", "Starting Materials": [ "Cyclopentanone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Methyl iodide", "L-Aspartic acid", "Di-tert-butyl dicarbonate", "Triethylamine", "Hydrochloric acid" ], "Reaction": [ "1. Protection of the hydroxyl and amino groups using di-tert-butyl dicarbonate and triethylamine", "2. Addition of the carboxylate group using L-aspartic acid and sodium hydroxide", "3. Deprotection of the di-tert-butyl dicarbonate using hydrochloric acid", "4. Protection of the carboxylate group using methanol and hydrochloric acid", "5. Addition of the methyl group using methyl iodide and sodium hydroxide", "6. Formation of the hydrochloride salt using hydrochloric acid" ] }

CAS RN

2648851-87-8

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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